Dielectric Constant and FinFET Device Performance: Ta2O5 vs. SiO2, SnO2, and ZrO2
In a three-dimensional TCAD simulation of a 5 nm double-gate FinFET, Ta2O5 (k = 27) outperformed SiO2, SnO2, and ZrO2 gate dielectrics across all key electrical parameters, delivering superior threshold voltage, subthreshold swing, ON/OFF current ratio, and transconductance [1]. The higher dielectric constant of Ta2O5 relative to ZrO2 (k = 25) and SiO2 (k = 3.9) enables greater gate capacitance without increased leakage, a critical advantage for ultra-short channel scaling.
| Evidence Dimension | FinFET electrical performance parameters |
|---|---|
| Target Compound Data | Ta2O5 (k = 27): superior Vth, SS, Ion, Ion/Ioff, gm |
| Comparator Or Baseline | SiO2 (k = 3.9), SnO2, ZrO2 (k = 25) |
| Quantified Difference | Ta2O5 turns out better values for all measured parameters |
| Conditions | TCAD simulation, 5 nm double-gate FinFET |
Why This Matters
For semiconductor procurement and device engineering, Ta2O5 offers a quantitatively verified performance edge over competing high-k materials in advanced FinFET nodes, directly impacting device speed and power efficiency.
- [1] Benchehida, A., et al. (2021). Comparative performance of the ultra-short channel technology for the DG-FinFET characteristics using different high-k dielectric materials. Indian Journal of Physics, 95(10), 1977-1984. View Source
